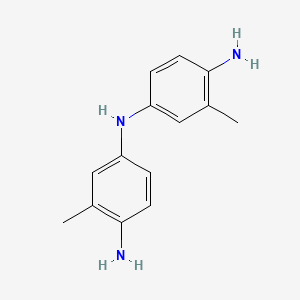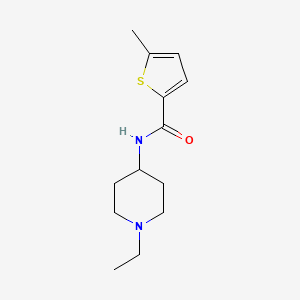
N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine, also known as 4-ATP, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents. In recent years, 4-ATP has gained attention as a potential therapeutic agent in cancer treatment.
Mecanismo De Acción
The mechanism of action of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other DNA repair proteins to the site of damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value in the low micromolar range.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that this compound can induce DNA damage and cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its efficacy in cancer treatment. However, the effects of this compound on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine is its specificity for PARP inhibition. This allows for the selective targeting of cancer cells, which may reduce the toxicity of the drug. In addition, this compound has been shown to have synergistic effects with other cancer therapies, which may improve treatment outcomes. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the effects of this compound on normal cells and tissues are not well understood, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the evaluation of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. In addition, further studies are needed to evaluate the safety and toxicity of this compound in normal cells and tissues. Finally, the development of more efficient synthesis methods for this compound may improve its availability for research and clinical use.
Métodos De Síntesis
The synthesis of N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine involves a multi-step process that has been described in several research articles. In brief, the starting material for the synthesis is 4-nitro-3-methylphenylamine, which is reacted with 2-methyl-1,4-benzenediamine to form the intermediate compound. The intermediate is then reduced with palladium on carbon to yield this compound. The purity of the final product is confirmed by various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N~4~-(4-amino-3-methylphenyl)-2-methyl-1,4-benzenediamine has been extensively studied in preclinical models of cancer. Studies have shown that this compound can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This is because the inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to have synergistic effects with other cancer therapies, such as immune checkpoint inhibitors. These findings have led to the development of several clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Propiedades
IUPAC Name |
4-N-(4-amino-3-methylphenyl)-2-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOZSEYWTHYHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=C(C=C2)N)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-3-{[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6000965.png)
![2-hydroxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-4(3H)-pyrimidinone](/img/structure/B6000974.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B6000980.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6000990.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6000996.png)
![4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6001003.png)
![2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6001018.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6001022.png)

![3,5-dimethyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001040.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6001049.png)
![5-(phenoxymethyl)-N-[phenyl(4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6001060.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6001062.png)
